molecular formula C7H8N6O B11905526 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide CAS No. 54814-48-1

4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide

Cat. No.: B11905526
CAS No.: 54814-48-1
M. Wt: 192.18 g/mol
InChI Key: SGOHZIHNNHUBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Framework and Substituent Geometry

The compound features a fused pyrazolo[3,4-d]pyrimidine core, comprising a five-membered pyrazole ring annulated with a six-membered pyrimidine ring (Figure 1). The planar bicyclic system adopts a near-perpendicular orientation between the pyrazole (N1–C5) and pyrimidine (N6–C9) rings, with a dihedral angle of 87.3° observed in analogous structures. This geometry facilitates π-π stacking interactions in protein binding pockets while minimizing steric clashes.

Position Substituent Role in Molecular Interactions
1 Methyl group Steric shielding of N1, reducing nucleophilicity
3 Carboxamide (-CONH2) Dual hydrogen bond donor/acceptor capacity
4 Amino group (-NH2) Hydrogen bond donor and charge stabilization

The 3-carboxamide group exhibits tautomeric flexibility , enabling both keto (C=O) and enol (C–O–H) forms. Crystallographic data for related hydrates demonstrate that the keto form predominates in solid-state configurations, with the carbonyl oxygen (O1) participating in intermolecular N–H⋯O hydrogen bonds.

Hydrogen Bonding Network

The compound’s hydrogen bonding potential arises from three key sites:

  • 4-Amino group : The -NH2 moiety acts as a strong hydrogen bond donor, forming bifurcated interactions with acceptor atoms (e.g., backbone carbonyls in kinase hinge regions).
  • 3-Carboxamide : The -CONH2 group serves as a dual hydrogen bond donor (N–H) and acceptor (C=O), with bond lengths of 1.35 Å (N–H) and 1.24 Å (C=O) in analogous structures.
  • Pyrimidine N7 : The lone pair on N7 engages in weak C–H⋯N hydrogen bonds with hydrophobic residues in binding pockets.

In anhydrous crystalline forms, molecules assemble into two-dimensional sheets via N–H⋯N interactions between the 4-amino group and pyrimidine N3 of adjacent molecules. Hydrated forms incorporate water-mediated hydrogen bonds, expanding the lattice to three dimensions.

Comparative Analysis with Related Pyrazolopyrimidine Derivatives

Steric and Electronic Modifications

Comparative studies highlight how substituent variations alter pharmacophoric properties:

Derivative Key Substituents Hydrogen Bond Capacity Biological Target
4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide 3-Carboxamide, 4-amino 3 donors, 2 acceptors Kinases, EGFR-TK
(3R)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl-1-piperazinecarboxamide Piperazinecarboxamide, methoxyphenyl 4 donors, 3 acceptors Kinase allosteric sites
N4-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-Chloroaniline, 6-amino 2 donors, 1 acceptor Antimetabolite pathways

The 3-carboxamide group in the target compound enhances binding affinity over 6-aminopyrazolopyrimidines by providing an additional hydrogen bond acceptor. Molecular dynamics simulations reveal that the carboxamide carbonyl forms a stable interaction with EGFR-TK’s Met793 backbone NH (bond length: 2.89 Å).

Scaffold Hybridization Strategies

Recent scaffold-hopping approaches replace the pyrazole ring with imidazole or triazole systems while retaining the 3-carboxamide pharmacophore. However, such modifications reduce kinase selectivity due to altered hydrogen bonding angles. In contrast, methyl substitution at N1 (as in the target compound) improves metabolic stability without perturbing the planar conformation required for ATP-binding pocket insertion.

Quantum mechanical calculations (DFT/B3LYP) demonstrate that the 4-amino group’s electron-donating effect raises the HOMO energy (-6.32 eV) compared to unsubstituted pyrazolopyrimidines (-7.15 eV), enhancing charge-transfer interactions with kinase catalytic lysines.

Crystallographic Trends

An analysis of nine pyrazolopyrimidine crystal structures reveals two packing motifs:

  • Motif A : Anhydrous forms with N–H⋯N hydrogen bonds (2.7–3.1 Å) between 4-amino groups and pyrimidine N3.
  • Motif B : Hydrated forms with O–H⋯O water bridges (2.5–2.8 Å) linking carboxamide groups.

The target compound’s methyl group at N1 disrupts Motif B packing, favoring anhydrous crystallization. This property correlates with improved solubility in apolar solvents (logP 1.8 vs. 2.4 for N1-H analogs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54814-48-1

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

IUPAC Name

4-amino-1-methylpyrazolo[3,4-d]pyrimidine-3-carboxamide

InChI

InChI=1S/C7H8N6O/c1-13-7-3(4(12-13)6(9)14)5(8)10-2-11-7/h2H,1H3,(H2,9,14)(H2,8,10,11)

InChI Key

SGOHZIHNNHUBNG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)C(=O)N)N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Oxidative Coupling

A microwave-enhanced method employs potassium persulfate (K₂S₂O₈) as an oxidizing agent to couple 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with aldehydes.

  • Reagents : 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide (1.0 equiv), aldehyde (1.2 equiv), K₂S₂O₈ (2.0 equiv).

  • Conditions : Microwave irradiation at 120°C for 20–30 minutes.

  • Yield : 85–92%.

This method reduces reaction times from hours to minutes and improves regioselectivity. The use of K₂S₂O₈ ensures efficient radical-mediated coupling, favoring the formation of 5-substituted derivatives.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
One-Flask CyclizationPBr₃, DMF, HMDS50–60°C, 3–5 h56–91Scalable, minimal purificationRequires anhydrous conditions
Microwave CouplingK₂S₂O₈, Aldehydes120°C, 20–30 min85–92Rapid, high regioselectivityLimited to aldehyde substrates
Carboxylic Acid RouteAcetic anhydrideReflux, 5 hModerateEnables diverse substitutionsMulti-step, lower overall efficiency

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF stabilize intermediates in cyclization reactions, while protic solvents (e.g., ethanol) favor nucleophilic substitutions. Catalytic amounts of piperidine or acetic acid accelerate cyclization by deprotonating intermediates.

Temperature and Time Dependence

Elevated temperatures (≥100°C) are essential for overcoming activation barriers in ring-closing steps, particularly in microwave-assisted reactions. Prolonged heating (>5 hours) risks decomposition, necessitating precise time control .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name 1-Substituent 3-Substituent 4-Substituent Key Functional Groups Biological Activity Key Findings Reference
Target Compound Methyl Carboxamide Amino None Under investigation Structural benchmark for comparisons N/A
Ibrutinib Piperidinyl 4-Phenoxyphenyl Amino Acryloyl (Cys481 binder) Btk inhibition (Oncology) Covalent binding to Btk; FDA-approved
APPCR Ribofuranosyl Carboxamide Amino None Antitumor Cytocidal activity; resistant to deamination
Example 33 (Patent) Ethyl (chromenone-linked) Methyl Amino Fluorophenyl Not specified Synthetic route described
6-Pyridin-3-yl derivative None (H) Pyridin-3-yl Amino None Not specified Position 6 substitution alters SAR

Key Research Findings

Role of Substituents in Target Engagement
  • Ibrutinib: The 4-phenoxyphenyl group at position 3 and acryloyl moiety enable covalent binding to Btk’s Cys481, driving its use in B-cell malignancies .
  • APPCR: The ribofuranosyl group at position 1 and carboxamide at position 3 confer resistance to adenosine deaminase, enhancing its cytocidal antitumor activity compared to the parent compound APPR . This highlights the metabolic stability imparted by carboxamide groups.
Impact of Position-Specific Modifications
  • Methyl vs. Ribofuranosyl at Position 1: The target compound’s 1-methyl group may enhance lipophilicity and bioavailability compared to APPCR’s ribofuranosyl group, which introduces steric bulk and polarity .
  • Carboxamide at Position 3 : Shared with APPCR, this group improves metabolic stability by resisting enzymatic degradation, a feature critical for in vivo efficacy .
Apoptosis Induction in Hematological Malignancies

A related pyrazolo[3,4-d]pyrimidine derivative (compound "4c") demonstrated potent apoptosis induction in Jurkat and Derl cell lines at µM concentrations (2–4 µM over 72 h) . While structural details of "4c" are unspecified, this suggests the core scaffold’s relevance in hematological oncology.

Biological Activity

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various cancer types. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈N₄O
  • Molecular Weight : 168.16 g/mol
  • CAS Registry Number : 5334-99-6
  • IUPAC Name : this compound

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, particularly in inhibiting receptor tyrosine kinases (RTKs) such as DDR1 and EGFR.

DDR1 Inhibition

A study demonstrated that derivatives of this compound can effectively inhibit DDR1 kinase activity. One notable derivative exhibited an IC₅₀ value of 44 nM , showing potent inhibition of cell proliferation in DDR1-overexpressing cell lines (HCT-116 and MDA-MB-231) with IC₅₀ values of 4.00 µM and 3.36 µM , respectively . Molecular docking studies revealed that these compounds fit well into the DDR1 binding pocket, suggesting a strong interaction with the kinase domain.

EGFR Inhibition

Another significant aspect of this compound's biological activity is its role as an epidermal growth factor receptor (EGFR) inhibitor. A derivative showed an IC₅₀ value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . These findings indicate that the compound may be effective in overcoming resistance to existing EGFR-targeted therapies.

Cytotoxic Effects

The cytotoxic effects of 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been evaluated across various cancer cell lines. The following table summarizes some key findings:

Compound DerivativeCell LineIC₅₀ Value (µM)Mechanism of Action
6cHCT-1164.00DDR1 inhibition
6cMDA-MB-2313.36DDR1 inhibition
12bA5498.21EGFR inhibition
12bHCT-11619.56EGFR inhibition

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines through targeted inhibition of key signaling pathways.

The mechanisms by which 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects include:

  • Inhibition of Kinase Activity : By targeting kinases like DDR1 and EGFR, the compound disrupts critical signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Flow cytometric analyses have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by altered cell cycle progression and increased sub-G1 populations .

Study on Anticancer Activity

In a study aimed at evaluating the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives, researchers found that several compounds demonstrated significant growth inhibition across multiple cancer cell lines. Notably, a derivative achieved a mean growth inhibition percentage of 43.9% across 56 cell lines , indicating broad-spectrum activity .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities and orientations of these compounds within target proteins. The docking results suggest that the synthesized derivatives exhibit comparable binding interactions to established inhibitors, highlighting their potential as new therapeutic agents .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide derivatives?

Methodological Answer:
Synthesis typically involves coupling reactions under anhydrous conditions. For example, alkylation of intermediates in dry acetonitrile or dichloromethane with alkyl/aryl halides or isocyanates is common . Key steps include:

  • Solvent selection : Dry acetonitrile for alkylation, benzene for benzoylation .
  • Purification : Recrystallization from acetonitrile or ethanol improves purity .
  • Monitoring : IR spectroscopy to confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹) and ¹H NMR for substituent integration .

Basic: How can structural characterization of pyrazolo[3,4-d]pyrimidine derivatives be rigorously validated?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • ¹H NMR : Confirm substituent positions via coupling constants (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C11H15N5 derivatives with P2₁/c space groups) .
  • Mass spectrometry : Validate molecular weights (e.g., ESI-MS for [M+H]+ peaks) .

Advanced: How can structure-activity relationship (SAR) studies be designed for antitumor pyrazolo[3,4-d]pyrimidines?

Methodological Answer:

  • Synthetic diversification : Introduce substituents at positions 1, 3, and 4 (e.g., fluorobenzoyl groups for enhanced bioavailability) .
  • Biological assays : Test against cancer cell lines (e.g., IC₅₀ determination in kinase inhibition assays) .
  • Computational docking : Map interactions with target proteins (e.g., ATP-binding pockets using PyMOL or AutoDock) .

Advanced: How to resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine analogs?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HCT-116 for colorectal cancer) and protocols .
  • Control variables : Compare solvent effects (DMSO vs. aqueous buffers) and purity thresholds (>95% via HPLC) .
  • Meta-analysis : Cross-reference datasets from multiple studies to identify outliers .

Advanced: What computational strategies enhance the design of pyrazolo[3,4-d]pyrimidine-based inhibitors?

Methodological Answer:

  • Quantum mechanical modeling : Predict reactivity using density functional theory (DFT) for transition-state analysis .
  • Reaction path sampling : Optimize synthetic routes via ICReDD’s computational-experimental feedback loop .
  • Machine learning : Train models on existing SAR data to prioritize substituents with high binding affinity .

Basic: What purification techniques are most effective for isolating pyrazolo[3,4-d]pyrimidine carboxamides?

Methodological Answer:

  • Recrystallization : Use polar solvents (acetonitrile or ethanol) to remove unreacted precursors .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for complex mixtures .
  • HPLC : Achieve >99% purity for pharmacological testing .

Advanced: How to evaluate the pharmacokinetic properties of 4-amino-1-methyl derivatives?

Methodological Answer:

  • In vitro assays : Measure solubility (shake-flask method), plasma stability, and CYP450 inhibition .
  • In vivo models : Administer orally to rodents and quantify bioavailability via LC-MS/MS .
  • ADMET prediction : Use tools like SwissADME to forecast absorption and toxicity .

Basic: What are common pitfalls in synthesizing N-methyl pyrazolo[3,4-d]pyrimidines, and how can they be mitigated?

Methodological Answer:

  • Low yields : Optimize stoichiometry (e.g., 1.2 equivalents of methylating agents) and reaction time .
  • Byproduct formation : Use anhydrous solvents to suppress hydrolysis .
  • Characterization errors : Validate methyl group integration via ¹H NMR (singlet at δ ~3.3 ppm) .

Advanced: How to integrate experimental and computational data for mechanistic studies of pyrazolo[3,4-d]pyrimidines?

Methodological Answer:

  • Hybrid workflows : Combine DFT-calculated reaction barriers with experimental kinetics .
  • Cryo-EM/MD simulations : Visualize drug-target interactions at atomic resolution .
  • Data repositories : Share spectral and crystallographic data in public databases (e.g., RCSB PDB) .

Advanced: What strategies improve the selectivity of pyrazolo[3,4-d]pyrimidines for kinase targets?

Methodological Answer:

  • Fragment-based design : Screen focused libraries against conserved vs. variable kinase domains .
  • Allosteric modulation : Introduce bulky substituents to exploit hydrophobic pockets .
  • Proteome-wide profiling : Use KINOMEscan to assess off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.